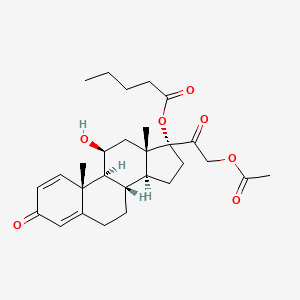

![molecular formula C16H17ClN2O3 B1679143 2-(2-氯乙酰)-1-甲基-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚-1-羧酸甲酯 CAS No. 922507-80-0](/img/structure/B1679143.png)

2-(2-氯乙酰)-1-甲基-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚-1-羧酸甲酯

描述

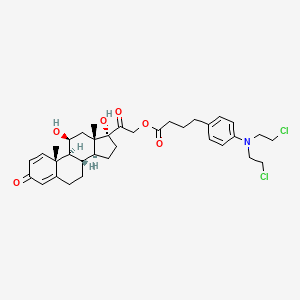

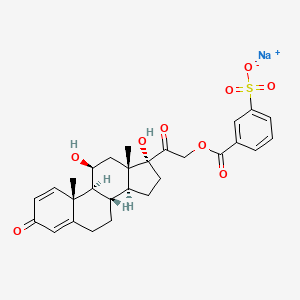

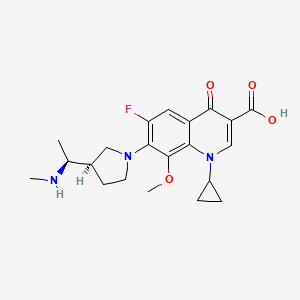

16F16 is a protein disulfide isomerase (PDI) inhibitor. It inhibits PDI reductase activity in an enzyme assay when used at concentrations ranging from 1 to 100 µg/ml. 16F16 reduces PC12 cell apoptosis induced by the misfolded huntingtin protein HTTQ103. It suppresses PDI-dependent mitochondrial outer membrane permeabilization (MOMP) in isolated PC12 cell mitochondria. 16F16 (2, 3, 4, and 10 µM) reduces HTTN90Q73 mutant huntingtin-induced medium spinal neuron death and MOMP in rat corticostriatal slices. It also reduces pyramidal neuron death induced by amyloid-β precursor protein (APP) in rat corticostriatal slices.

PDI inhibitor 16F16 is a protein disulfide isomerase (PDI) inhibitor, first identified in a screen for compounds that prevent apoptosis induced by mutant huntingtin protein. 16F16 not only suppressed apoptosis induced by the misfolded protein mutant hungtingtin, it also protected rat neurons from cell death triggered by Aβ peptide. The actions of this inhibitor helped to identify a new mechanism in which a cell death pathway is regulated by protein misfolding via PDI upregulation.

科学研究应用

1. Regulation of Root Growth in Plants PDI inhibitor 16F16 has been used in research to study the role of Protein Disulfide Isomerase (PDI) in root growth of plants . The inhibitor was used to remove functional redundancy in PDI gene deficiency plants . The study found that the growth of Arabidopsis roots was significantly inhibited when treated with 16F16 .

Study of Protein Folding

PDI inhibitor 16F16 is used in the study of protein folding. PDI plays a crucial role in catalyzing the oxidation and rearrangement of disulfides in substrate proteins . By inhibiting PDI, researchers can study the effects of disrupted protein folding.

3. Investigation of Seed Germination and Development PDI is involved in regulating seed germination and development in plants . Using 16F16, researchers can investigate the role of PDI in these processes .

Research in Pollen Formation

PDI contributes to the formation of pollen in plants . The use of 16F16 allows researchers to study this process in more detail .

5. Examination of Functional Conservation in Human Embryonic Kidney Cells PDI inhibitor 16F16 has been used to inhibit PDI function to examine the functional conservation of PDIs in human embryonic kidney cells .

6. Protein Disulfide Isomerase-Mediated Cell Signaling Studies PDI inhibitor 16F16 may be used in protein disulfide isomerase-mediated cell signaling studies .

作用机制

Target of Action

The primary target of the compound 16F16, also known as PDI inhibitor 16F16, is Protein Disulfide Isomerase (PDI) . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds between cysteine residues within proteins as they fold. This process is crucial for protein folding and structural stability .

Mode of Action

16F16 inhibits the reductase activity of PDI, thereby preventing the correct folding of proteins . It was first identified in a screen for compounds that prevent apoptosis induced by the misfolded protein mutant huntingtin . The compound interacts with its target PDI, suppressing the apoptosis induced by the misfolded protein .

Biochemical Pathways

The inhibition of PDI by 16F16 affects the protein folding process, leading to an accumulation of misfolded proteins. This can trigger a cellular response known as the Unfolded Protein Response (UPR), which attempts to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to apoptosis if the stress cannot be resolved .

Pharmacokinetics

It is soluble in dmso , which suggests it may have good bioavailability

属性

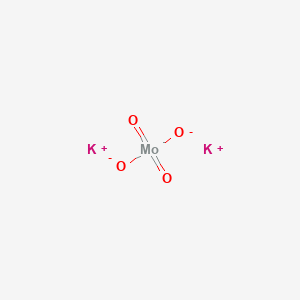

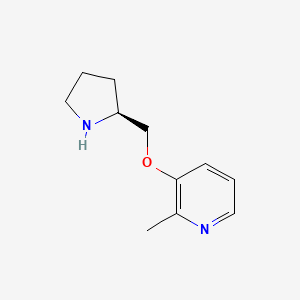

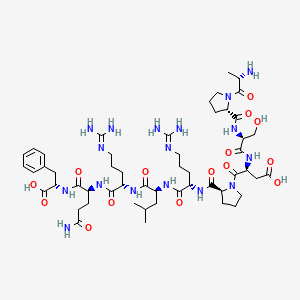

IUPAC Name |

methyl 2-(2-chloroacetyl)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-16(15(21)22-2)14-11(7-8-19(16)13(20)9-17)10-5-3-4-6-12(10)18-14/h3-6,18H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSIRYFYAKLJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCN1C(=O)CCl)C3=CC=CC=C3N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404219 | |

| Record name | Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | |

CAS RN |

922507-80-0 | |

| Record name | Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

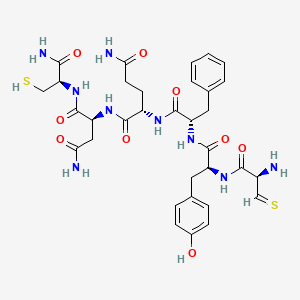

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。